molecular formula C9H10ClN B2552517 3-Chloro-5,6,7,8-tetrahydroisoquinoline CAS No. 875249-27-7

3-Chloro-5,6,7,8-tetrahydroisoquinoline

Cat. No. B2552517
CAS RN: 875249-27-7
M. Wt: 167.64
InChI Key: ANGNQXZJVZVJMX-UHFFFAOYSA-N
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Description

3-Chloro-5,6,7,8-tetrahydroisoquinoline is a chlorinated derivative of tetrahydroisoquinoline, a structural motif found in various natural products and pharmaceuticals. The presence of the chlorine atom can significantly influence the molecule's reactivity and physical properties, making it a valuable intermediate in organic synthesis.

Synthesis Analysis

The synthesis of tetrahydroisoquinoline derivatives has been explored in several studies. For instance, a method for the arylation of tetrahydroisoquinolines via nucleophilic addition reaction using aryl Grignard reagents and iminium cations generated by DDQ oxidation is described, which could potentially be adapted for the synthesis of 3-chloro derivatives . Another study presents the synthesis of tetrahydroisoquinoline derivatives through a reaction with N-aryl-2-chloroacetamides, followed by intramolecular cyclization, which may offer insights into the synthesis of chlorinated analogs . Additionally, a concise route to the isoquinoline skeleton via C-H bond functionalization has been developed, which could be relevant for the synthesis of 3-chloro-tetrahydroisoquinoline .

Molecular Structure Analysis

The molecular structure of tetrahydroisoquinoline derivatives has been characterized using various analytical techniques. X-ray diffraction analysis has been employed to determine the crystal structure of some new tetrahydroisoquinoline compounds, which provides valuable information on the three-dimensional arrangement of atoms in the molecule . Similarly, the structure of [2,7]naphthyridine derivatives from tetrahydroisoquinoline reactions has been confirmed by X-ray crystal structure analysis .

Chemical Reactions Analysis

Tetrahydroisoquinolines undergo a variety of chemical reactions. For example, they can react with Vilsmeier reagent to form chloro aldehydes and naphthyridine derivatives, as demonstrated in one study . The reactivity of tetrahydroisoquinoline with different reagents, such as methyl iodide, hydrazine hydrate, and α-halocarbonyl compounds, has also been explored, leading to the formation of various functionalized tetrahydroisoquinoline and tetrahydrothienoquinoline derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydroisoquinoline derivatives are influenced by their functional groups and molecular structure. While specific data on 3-chloro-5,6,7,8-tetrahydroisoquinoline is not provided, the properties of related compounds have been characterized using IR and NMR spectroscopy, which can give insights into the molecule's behavior and reactivity . The synthesis and transformations of 8-chloro-3,4-dihydroisoquinoline have been investigated, providing information on the reactivity of chlorinated isoquinolines that could be relevant to the study of 3-chloro-5,6,7,8-tetrahydroisoquinoline .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : The synthesis of tetrahydroisoquinolines, including variants such as 5,6,7,8-tetrahydroisoquinoline, involves regioselective cyclocondensation and other complex chemical reactions. These processes are essential in the field of organic chemistry for creating structurally diverse compounds (Sayed et al., 2022).

  • Crystal Structure Analysis : The crystal structures of these compounds are determined using X-ray diffraction analysis. This analysis is crucial for understanding the molecular configuration and properties of the synthesized compounds, which can have applications in various fields of research and development (Sayed et al., 2022).

Biological Evaluation

  • Anticancer Activity : Some synthesized tetrahydroisoquinoline compounds have shown moderate to strong activity against certain cancer cell lines, such as pancreatic and lung carcinoma. This suggests their potential utility in developing new anticancer therapies (Sayed et al., 2022).

  • Antioxidant Properties : The antioxidant activity of tetrahydroisoquinolines has been examined, revealing high antioxidant activity in most tested compounds. This property is significant for pharmaceutical applications, particularly in diseases where oxidative stress plays a role (Sayed et al., 2022).

Computational Studies

  • Docking Simulations : Computational studies, including docking simulations, are conducted to evaluate the compatibility and potential efficacy of these compounds with target receptors, which is a critical step in drug discovery and development (Damera & Pagadala, 2023).

  • Green Chemistry : Research emphasizes the use of environmentally benign techniques, such as mortar and pestle grinding, for the synthesis of tetrahydroisoquinoline derivatives. This approach aligns with the principles of green chemistry, promoting sustainable and eco-friendly methods in chemical synthesis (Damera & Pagadala, 2023).

Safety and Hazards

The safety data sheet for 3-Chloro-5,6,7,8-tetrahydroisoquinoline indicates that it may be harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation .

properties

IUPAC Name

3-chloro-5,6,7,8-tetrahydroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN/c10-9-5-7-3-1-2-4-8(7)6-11-9/h5-6H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANGNQXZJVZVJMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=CN=C(C=C2C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-5,6,7,8-tetrahydroisoquinoline

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